molecular formula C4H4F3N3OS B12911708 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide CAS No. 88976-74-3

5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide

Cat. No.: B12911708
CAS No.: 88976-74-3
M. Wt: 199.16 g/mol
InChI Key: CHGBUVDWBTVZKM-UHFFFAOYSA-N
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Description

Evolution of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole scaffold was first described by Emil Fischer in 1882 during investigations into hydrazine derivatives. However, its structural elucidation and synthetic utility gained momentum in the mid-20th century, particularly through the work of Goerdler and colleagues, who established methods for functionalizing the ring system. Early syntheses relied on cyclization reactions of thiosemicarbazides or thiocarbazates, as demonstrated by Gupta et al., who developed routes to 2-amino-5-substituted-1,3,4-thiadiazoles using acetyl chloride.

The introduction of trifluoromethyl groups into heterocycles emerged as a key strategy in the 1970s, driven by the -CF$$_3$$ group’s ability to enhance metabolic stability and lipophilicity. For 5-(trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide, synthetic pathways often involve nitrosation and cyclization steps. For example, Panini et al. (2013) reported analogous methods for 2-benzamido-5-aryl-1,3,4-thiadiazoles, highlighting the role of hydrochloric acid and sodium nitrite in ring formation.

Properties

CAS No.

88976-74-3

Molecular Formula

C4H4F3N3OS

Molecular Weight

199.16 g/mol

IUPAC Name

5-(trifluoromethyl)-2H-1,3,4-thiadiazole-3-carboxamide

InChI

InChI=1S/C4H4F3N3OS/c5-4(6,7)2-9-10(1-12-2)3(8)11/h1H2,(H2,8,11)

InChI Key

CHGBUVDWBTVZKM-UHFFFAOYSA-N

Canonical SMILES

C1N(N=C(S1)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the reaction of appropriate thiadiazole precursors with trifluoromethylating agents. One common method includes the cyclization of thiosemicarbazides with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

Agricultural Chemistry

5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide has been explored for its potential as a pesticide. Research indicates that derivatives of thiadiazoles exhibit significant fungicidal activity against various plant pathogens. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of pathogens such as Phytophthora capsici and Botrytis cinerea .

Case Study: Fungicidal Activity

  • Tested Pathogens : Phytophthora capsici, Botrytis cinerea
  • Concentration Used : 25 μg/mL (50 μg/mL for Pyricularia oryzae)
  • Inhibition Rates : Up to 48.1% against root rot bacteria and 46.2% against sclerotium germ .

Medicinal Chemistry

The compound is being investigated for its anticancer properties. Thiadiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that these compounds can induce cytotoxic effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

Case Study: Anticancer Activity

  • Cell Lines Tested : HCT116, H460, MCF-7
  • IC50_{50} Values : Ranging from 0.28 to 10 μg/mL depending on the derivative used .

The biological activities of thiadiazole derivatives include antimicrobial and anti-inflammatory effects. Studies have documented the cytotoxic properties of various thiadiazoles against different tumor cell lines, highlighting their potential as therapeutic agents .

Comparative Summary of Applications

Application AreaKey FindingsReference
Agricultural ChemistryEffective fungicide against major plant pathogens
Medicinal ChemistryInduces cytotoxicity in multiple cancer cell lines
Biological ActivityExhibits antimicrobial and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the modulation of biological pathways.

Comparison with Similar Compounds

Filanesib (ARRY-520)

Structure: (2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide trifluoroacetate. Key Features:

  • Substituted with a difluorophenyl group (2,5-diF) at the 5-position.
  • Contains a chiral aminopropyl side chain and a methoxy-methyl carboxamide. Biological Activity:
  • Potent Eg5 kinesin inhibitor, inducing G2/M cell cycle arrest and apoptosis in leukemia (HL-60, Jurkat) and solid tumor (HT-29, PC3) cell lines at nanomolar concentrations .
  • In vivo efficacy: 27 mg/kg dose reduced HL-60 xenograft tumor growth in mice by >50% .
  • Selective toxicity against cancer cells (e.g., acute myeloid leukemia blasts) over normal blood cells . Comparison:
  • The trifluoromethyl group in the target compound may offer greater metabolic stability than Filanesib’s difluorophenyl group.
  • Filanesib’s chiral side chain enhances target specificity but complicates synthesis, whereas the simpler carboxamide in the target compound may improve synthetic accessibility.

Pyrimidine-Thiadiazole Hybrid (Compound 6a)

Structure : 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole.
Key Features :

  • Hybrid structure with a pyrimidine ring bearing a trifluoromethyl group.
  • Substituted with a methylbenzylthio side chain.
    Biological Activity :
  • Antifungal activity : 65.24% inhibition against Botrytis cinerea at 50 µg/mL .
    Comparison :
  • Both compounds incorporate a trifluoromethyl group, but compound 6a’s pyrimidine-thiadiazole hybrid broadens its spectrum to fungal targets.
  • The target compound’s carboxamide group may enhance solubility compared to compound 6a’s lipophilic thioether side chain.

Benzothiazole-Linked Thiadiazole Carboxamides

Structures :

  • 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide.
  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide. Key Features:
  • Benzothiazole moieties linked via acetamide bridges to the thiadiazole core.
    Biological Activity :
  • Anticonvulsant activity : 100% protection in maximal electroshock (MES) tests, comparable to phenytoin .
    Comparison :
  • The target compound lacks a benzothiazole domain, suggesting divergent therapeutic applications (e.g., oncology vs. neurology).
  • The nitro and methoxy substituents in these analogs enhance anticonvulsant efficacy but may reduce metabolic stability compared to the trifluoromethyl group.

Chlorophenyl-Substituted Thiadiazoles (F-8, G-8)

Structures :

  • F-8: 2-(4-Chloro-3-(trifluoromethyl)phenylamino)-5-(2R,3S-O-isopropylidene-4S-O-acetyl-tetrahydrofuro-2,3,4-triol-5S)-1,3,4-thiadiazole.
  • G-8 : Similar to F-8 but with an allyl group replacing acetyl.
    Key Features :
  • Complex sugar-derived substituents and chloro-trifluoromethylphenyl groups.
    Biological Activity :
  • Structural analogs primarily studied for synthetic accessibility (yields: 77–86%) and physicochemical properties (e.g., melting points: 140–221°C) .
    Comparison :
  • The target compound’s simpler carboxamide group contrasts with the sterically bulky sugar moieties in F-8/G-8, which may limit bioavailability.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Biological Activity IC50/Effective Dose Reference
Target Compound 1,3,4-Thiadiazole 5-CF₃, 3-CONH₂ Under investigation (potential oncology) N/A
Filanesib (ARRY-520) 1,3,4-Thiadiazole 5-(2,5-diF-phenyl), chiral aminopropyl Eg5 inhibition, anticancer 27 mg/kg (in vivo)
Compound 6a Pyrimidine-thiadiazole hybrid 5-(4-(6-CF₃-pyrimidinyl)oxy), methylbenzyl Antifungal 50 µg/mL (65% inhibition)
Benzothiazole-linked analog 1,3,4-Thiadiazole 5-(4-NO₂/OMe-phenyl), benzothiazole Anticonvulsant 100% MES protection
F-8 1,3,4-Thiadiazole 5-sugar moiety, 4-Cl-3-CF₃-phenyl Synthetic intermediate N/A

Key Research Findings and Trends

  • Trifluoromethyl Impact : The -CF₃ group consistently enhances lipophilicity and target affinity across analogs, but its position (5th in the target compound vs. pyrimidine in 6a) dictates biological specificity .
  • Carboxamide vs. Thioether/Benzothiazole : The carboxamide group improves solubility and hydrogen-bonding capacity, whereas thioether or benzothiazole substituents favor membrane penetration and CNS activity .
  • Synthetic Complexity : Filanesib’s chiral centers and sugar-derived analogs (F-8) pose synthetic challenges, whereas the target compound’s simpler structure offers scalability .

Biological Activity

5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide, a member of the thiadiazole family, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C4H4F3N3OSC_4H_4F_3N_3OS. The compound features a thiadiazole ring substituted with a trifluoromethyl group and a carboxamide functional group. This unique structure contributes to its biological activity.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the fungicidal activity of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant effectiveness against various plant pathogens:

  • Phytophthora capsici
  • Botrytis cinerea
  • Sclerotinia sclerotiorum

In one study, a related compound demonstrated an inhibition rate of 48.1% against Phytophthora root rot bacteria at a concentration of 25 µg/mL . This suggests that derivatives of thiadiazoles could serve as effective agricultural fungicides.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties . A review summarized the anticancer activity of several thiadiazole compounds, noting that many exhibit potent cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
5-phenyl-4,5-dihydro-1,3,4-thiadiazolesA549 (lung cancer)4.27
2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleHT29 (colon cancer)12.57
N-(5-benzylthio)-1,3,4-thiadiazol-2-ylSK-MEL-2 (skin cancer)6.50

These findings indicate that the structural modifications on the thiadiazole ring significantly influence their anticancer activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that these compounds may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. For example:

  • Inhibition of topoisomerase : Some derivatives have shown to inhibit topoisomerase IIa activity significantly.
  • Induction of apoptosis : Certain compounds induce apoptosis in cancer cells without affecting normal cells .

Agricultural Applications

In agricultural research, derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole have been tested for their efficacy as fungicides. In controlled experiments:

  • Compounds were tested against various fungal pathogens affecting crops.
  • The results indicated effective disease control with minimal phytotoxicity to plants.

These findings support the potential development of new fungicidal agents based on this scaffold .

Pharmaceutical Development

In pharmaceutical contexts, the compound has been explored for its potential as an anticancer agent. In vitro studies demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. Basic

  • ¹H and ¹³C NMR : Essential for verifying the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and carboxamide NH protons (δ ~10–12 ppm in ¹H) .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1700 cm⁻¹ for carboxamide) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

What strategies address low solubility of this carboxamide in aqueous systems during biological testing?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via side-chain modification to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers to maintain compound stability .
  • Prodrug Design : Synthesize ester or phosphate derivatives that hydrolyze in vivo to release the active form .

What biological activities have been reported for 1,3,4-thiadiazole derivatives, and how do structural modifications influence these?

Basic
1,3,4-Thiadiazoles exhibit antimicrobial , antitumor , and antiviral activities. The trifluoromethyl group enhances lipophilicity and metabolic stability , while the carboxamide moiety facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) . Substituting the phenyl group with heteroaromatic rings (e.g., pyridyl) can improve selectivity .

How can computational modeling predict the binding affinity of this compound to target enzymes?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase active sites), prioritizing poses with optimal hydrogen bonding and hydrophobic contacts .
  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to design derivatives with enhanced potency .

What safety precautions are necessary when handling iodine and triethylamine in its synthesis?

Q. Basic

  • Iodine : Use in a fume hood with gloves; neutralize spills with sodium thiosulfate.
  • Triethylamine : Avoid inhalation; store under inert gas to prevent moisture absorption .
  • General : Follow OSHA guidelines for chemical hygiene and emergency eye-wash protocols .

How to resolve contradictory data in cytotoxicity assays across different cell lines?

Q. Advanced

  • Controlled Variables : Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability .
  • Metabolic Profiling : Assess compound stability in cell culture media via LC-MS to rule out degradation artifacts .
  • Cell Line Validation : Use STR profiling to confirm genetic consistency and exclude cross-contamination .

What are the storage conditions to ensure the stability of this compound?

Basic
Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the carboxamide group. Desiccate to avoid moisture-induced degradation .

What in vitro models are appropriate for evaluating the metabolic stability of this thiadiazole derivative?

Q. Advanced

  • Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated oxidation .
  • Hepatocyte Cultures : Measure phase II metabolism (e.g., glucuronidation) using primary human hepatocytes .
  • LC-MS/MS Analysis : Quantify parent compound and metabolites to calculate half-life (t½) and intrinsic clearance .

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